
Spectroscopic and Biological Insights into 6-
Bromoquinoline-2-carboxylic acid: A Technical

Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
6-Bromoquinoline-2-carboxylic

acid

Cat. No.: B1337671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-
Bromoquinoline-2-carboxylic acid, a compound of interest in medicinal chemistry and drug

discovery. This document details available spectroscopic data, outlines experimental protocols

for its characterization, and touches upon the potential biological significance of this class of

molecules.

Physicochemical Properties
Property Value

Molecular Formula C₁₀H₆BrNO₂

Molecular Weight 252.06 g/mol [1][2]

CAS Number 65148-10-9[1][2]

Spectroscopic Data
A complete spectroscopic analysis is crucial for the unambiguous identification and

characterization of 6-Bromoquinoline-2-carboxylic acid. The following sections present the

available and expected spectroscopic data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1337671?utm_src=pdf-interest
https://www.benchchem.com/product/b1337671?utm_src=pdf-body
https://www.benchchem.com/product/b1337671?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/6-bromoquinoline-2-carboxylic-acid.htm
https://www.usbio.net/biochemicals/438240/6-Bromoquinoline-2-carboxylic%20acid/data-sheet
https://www.chemicalbook.com/synthesis/6-bromoquinoline-2-carboxylic-acid.htm
https://www.usbio.net/biochemicals/438240/6-Bromoquinoline-2-carboxylic%20acid/data-sheet
https://www.benchchem.com/product/b1337671?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the hydrogen framework of a

molecule. The ¹H NMR spectrum of 6-Bromoquinoline-2-carboxylic acid has been reported

as follows:

Table 1: ¹H NMR Spectroscopic Data for 6-Bromoquinoline-2-carboxylic acid[1]

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.50 d 9 H4

8.38 d 2 H5

8.13 d 9 H3

8.06 d 9 H8

7.96 m - H7

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental ¹³C NMR data for 6-Bromoquinoline-2-carboxylic acid was not

found in the reviewed literature, the expected chemical shifts can be predicted based on the

analysis of closely related structures, such as 6-bromoquinoline. The presence of the

carboxylic acid group at the C2 position will significantly influence the chemical shifts of the

surrounding carbon atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Bromoquinoline-2-carboxylic acid
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Carbon Atom Predicted Chemical Shift (δ) ppm

C2 ~151

C3 ~122

C4 ~138

C4a ~148

C5 ~131

C6 ~121

C7 ~133

C8 ~129

C8a ~128

COOH 165-185[3]

Note: These are predicted values and may differ from experimental results. The chemical shift

for the carboxylic acid carbon is based on typical values for this functional group.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 6-Bromoquinoline-2-carboxylic acid, electrospray ionization (ESI) is a

suitable technique.

Table 3: Mass Spectrometry Data for 6-Bromoquinoline-2-carboxylic acid[1]

m/z Interpretation

253 [M+H]⁺

Ionization Mode: Electrospray (ES-LCMS)[1]

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 6-Bromoquinoline-2-carboxylic acid is expected to show characteristic

absorption bands for the carboxylic acid and the quinoline ring system.

Table 4: Expected Infrared (IR) Absorption Bands for 6-Bromoquinoline-2-carboxylic acid

Wavenumber (cm⁻¹) Functional Group

3300-2500 (broad) O-H stretch (carboxylic acid dimer)

1710-1680 C=O stretch (conjugated carboxylic acid)[3]

~1600, ~1500 C=C and C=N stretching (quinoline ring)

~1300 C-O stretch and O-H bend

Below 800 C-Br stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Quinoline and its derivatives are known to absorb in the UV region. The presence of the

carboxylic acid group and the bromine atom will influence the absorption maxima. For many

carboxylic acids, the absorption occurs around 210 nm, which is often too low to be of practical

use for structural elucidation without further conjugation.[4]

Experimental Protocols
Detailed experimental procedures are essential for obtaining high-quality and reproducible

spectroscopic data.

NMR Spectroscopy
Sample Preparation:

Weigh 10-20 mg of 6-Bromoquinoline-2-carboxylic acid for ¹H NMR and 50-100 mg for

¹³C NMR.[5]
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Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆) in a clean, dry NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Pulse Program: Standard one-pulse sequence.

Temperature: 298 K.

Spectral Width: 0-15 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence.

Temperature: 298 K.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Mass Spectrometry (LC-MS)
Sample Preparation:

Prepare a stock solution of 6-Bromoquinoline-2-carboxylic acid in a suitable solvent (e.g.,

methanol or acetonitrile) at a concentration of 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
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Instrumentation and Conditions:

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common

starting point for reversed-phase chromatography.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press

into a thin pellet.

ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance

(ATR) crystal.

Instrumentation:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

small molecule like 6-Bromoquinoline-2-carboxylic acid.
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Caption: General workflow for the spectroscopic analysis of 6-Bromoquinoline-2-carboxylic
acid.

Biological Significance and Potential Applications
While specific studies on the biological activity of 6-Bromoquinoline-2-carboxylic acid are not

extensively documented in the searched literature, the quinoline scaffold is a well-established

pharmacophore in drug discovery. Quinoline derivatives are known to exhibit a wide range of

biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Notably, quinoline-2-carboxylic acid itself has been investigated and shown to possess

significant cytotoxicity against certain cancer cell lines, such as mammary (MCF7) and cervical

(HeLa) cancer cells.[6] It is speculated that the co-planar arrangement of the carboxylic acid

and the nitrogen atom may facilitate chelation with divalent metals, a potential mechanism for

its biological activity.[6]
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The introduction of a bromine atom at the 6-position of the quinoline ring can modulate the

lipophilicity and electronic properties of the molecule, potentially influencing its pharmacokinetic

and pharmacodynamic profile. Therefore, 6-Bromoquinoline-2-carboxylic acid represents a

promising candidate for further investigation in drug discovery programs, particularly in the

areas of oncology and inflammation.

Logical Relationship in Drug Discovery Context
The following diagram illustrates the logical progression from a core chemical structure to

potential therapeutic applications.
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Caption: Logical relationship from chemical structure to potential therapeutic application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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